Isopropylparaben
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHMMKSPYOOVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052858 | |
| Record name | Isopropylparaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4191-73-5 | |
| Record name | Isopropylparaben | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4191-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-hydroxy-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004191735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropylparaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYLPARABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6EOX47QK0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Isopropyl 4 Hydroxybenzoate
Established Synthetic Pathways
The formation of Isopropyl 4-hydroxybenzoate (B8730719) is predominantly accomplished through direct esterification or enzymatic processes. These pathways offer distinct advantages in terms of reaction conditions, selectivity, and environmental impact.
Fischer Esterification Approaches for Isopropyl 4-hydroxybenzoate Synthesis
Fischer-Speier esterification is a classical and widely employed method for synthesizing esters. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol. In the case of Isopropyl 4-hydroxybenzoate, 4-hydroxybenzoic acid is reacted with isopropanol (B130326) in the presence of a strong acid catalyst. taylorandfrancis.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. taylorandfrancis.com
The mechanism of Fischer esterification proceeds through several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl group of the 4-hydroxybenzoic acid, increasing its electrophilicity.
Nucleophilic attack: The lone pair of electrons on the oxygen atom of isopropanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final product, Isopropyl 4-hydroxybenzoate, and regenerate the acid catalyst.
A related synthetic approach involves the initial reaction of isopropanol with thionyl chloride to produce an intermediate, which then reacts with 4-hydroxybenzoic acid to yield Isopropyl 4-hydroxybenzoate. This method avoids the direct reversible esterification and can lead to improved reaction efficiency and yield. google.com
Enzymatic Synthesis Strategies for Isopropyl 4-hydroxybenzoate
Enzymatic synthesis offers a green and selective alternative to traditional chemical methods for ester production. Lipases, a class of enzymes that catalyze the hydrolysis of fats, are particularly effective in catalyzing esterification reactions in non-aqueous media. The use of immobilized lipases is advantageous as it allows for easy separation of the catalyst from the reaction mixture and its reuse.
While specific studies on the enzymatic synthesis of Isopropyl 4-hydroxybenzoate are not extensively detailed in the provided search results, the principles can be inferred from the synthesis of other isopropyl esters, such as isopropyl myristate and isopropyl acetate, using lipases like Candida antarctica lipase (B570770) B (CALB). ijoer.comnih.gov The reaction involves the direct esterification of 4-hydroxybenzoic acid with isopropanol in a solvent-free system or in an organic solvent.
The general mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol. The transesterification of other p-hydroxybenzoate esters, such as methylparaben, with various alcohols has also been demonstrated, suggesting that the transesterification of a more readily available ester of 4-hydroxybenzoic acid with isopropanol is a viable enzymatic route. researchgate.netnih.gov
Catalysis in Isopropyl 4-hydroxybenzoate Synthesis
Role of Acid Catalysts in Esterification
In Fischer esterification, strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used as catalysts. taylorandfrancis.com The primary role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. This activation significantly increases the reaction rate.
A Chinese patent describes a preparation method where sulfuric acid is used as the catalyst in the direct esterification of p-hydroxybenzoic acid with isopropanol. The molar ratio of p-hydroxybenzoic acid to isopropanol to sulfuric acid was reported as 0.2:1:0.03. google.com After 24 hours of reflux, the transformation efficiency was 18%, which remained the same even after an additional 5 hours of reflux, highlighting the equilibrium-limited nature of the reaction. google.com
Investigation of Alternative Catalytic Systems
To overcome the challenges associated with homogeneous acid catalysts, such as corrosion, difficulty in separation, and environmental concerns, research has focused on the development of heterogeneous and more environmentally benign catalytic systems.
Heterogeneous Acid Catalysts: Solid acid catalysts like zeolites and ion-exchange resins (e.g., Amberlyst-15) have been investigated for various esterification reactions. These catalysts offer the advantages of easy recovery, reusability, and reduced environmental impact. While specific data for Isopropyl 4-hydroxybenzoate synthesis is limited, the successful use of these catalysts in the esterification of other carboxylic acids suggests their potential applicability.
Enzymatic Catalysts: As mentioned in section 2.1.2, lipases are highly effective biocatalysts for ester synthesis. Immobilized lipases, in particular, are attractive for industrial applications due to their stability and reusability. Candida antarctica lipase B is a widely used lipase for the synthesis of various esters and has shown high activity in organic media. ijoer.com
Optimization of Reaction Parameters for Yield and Purity
Maximizing the yield and purity of Isopropyl 4-hydroxybenzoate requires careful optimization of several reaction parameters. These include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.
In a study on the enzymatic synthesis of isopropyl palmitate, another isopropyl ester, a Central Composite Design (CCD) was employed to optimize the reaction conditions. The study investigated the effects of temperature, biocatalyst content, and substrate molar ratio. The optimal conditions were found to be a temperature of 55°C, a biocatalyst content of 24% (w/w), and a palmitic acid to isopropyl alcohol molar ratio of 1:1.42.
Similarly, in the lipase-catalyzed synthesis of isopropyl myristate, a reaction temperature of 50-60°C was found to be optimal for the activity of Candida antarctica lipase. ijoer.com The study also investigated the effect of the molar ratio of myristic acid to isopropanol, with yields of approximately 80% being achieved. ijoer.com
For the synthesis of isopropyl acetate, the optimization of parameters such as the molar ratio of isopropanol to acetic acid (100 mM: 75 mM), biocatalyst concentration (25 mg), and reaction temperature (55°C) led to a 97% conversion in 9 hours. nih.gov The addition of molecular sieves to remove water further enhanced the ester synthesis. nih.gov
The following table summarizes the optimization of various parameters for the synthesis of different isopropyl esters, which can serve as a guide for the synthesis of Isopropyl 4-hydroxybenzoate.
| Parameter | Optimized Value/Range | Compound Synthesized | Catalyst | Reference |
| Temperature | 55°C | Isopropyl Palmitate | Immobilized Candida antarctica lipase B | |
| 50-60°C | Isopropyl Myristate | Candida antarctica lipase | ijoer.com | |
| 55°C | Isopropyl Acetate | Immobilized Bacillus cereus lipase | nih.gov | |
| Molar Ratio (Alcohol:Acid) | 1.42:1 | Isopropyl Palmitate | Immobilized Candida antarctica lipase B | |
| Not specified, but excess alcohol is common | Isopropyl Myristate | Candida antarctica lipase | ijoer.com | |
| 1.33:1 (100 mM: 75 mM) | Isopropyl Acetate | Immobilized Bacillus cereus lipase | nih.gov | |
| Catalyst Concentration | 24% (w/w) | Isopropyl Palmitate | Immobilized Candida antarctica lipase B | |
| Not specified | Isopropyl Myristate | Candida antarctica lipase | ijoer.com | |
| 25 mg | Isopropyl Acetate | Immobilized Bacillus cereus lipase | nih.gov |
Derivatization of Isopropyl 4-hydroxybenzoate
The chemical structure of Isopropyl 4-hydroxybenzoate, characterized by a hydroxyl group and an ester moiety, offers reactive sites for various derivatization reactions. These modifications are primarily aimed at altering the physicochemical properties and biological activities of the parent molecule.
The properties of 4-hydroxybenzoate esters, commonly known as parabens, are significantly influenced by the nature of the alkyl group in the ester functionality. Research has demonstrated a clear correlation between the length and branching of this alkyl chain and the compound's physicochemical and biological characteristics.
Generally, an increase in the length of the n-alkyl chain of parabens leads to enhanced antimicrobial efficacy. mdpi.comresearchgate.net This is attributed to an increase in the lipophilicity of the molecule, which facilitates its partitioning into microbial cell membranes. However, this increased lipophilicity concurrently results in decreased water solubility. mdpi.comresearchgate.net
A U-shaped association has been observed between the alkyl chain length and in vitro interaction with estrogen receptors. Among a series of linear n-alkyl parabens, those with intermediate chain lengths, such as pentyl and heptyl parabens, have demonstrated the highest potency in activating human estrogen receptors α and β. nih.gov
Table 1: Impact of Alkyl Chain Length on Paraben Properties
| Property | Impact of Increasing Alkyl Chain Length | References |
| Antimicrobial Effectiveness | Increases | mdpi.comresearchgate.net |
| Water Solubility | Decreases | mdpi.comresearchgate.net |
| Estrogenic Activity | Generally increases (with some nuances) | europa.eunih.gov |
| Toxicity | Generally increases | nih.gov |
The derivatization of Isopropyl 4-hydroxybenzoate into conjugates and prodrugs represents a strategic approach to modulate its biological activity, improve its delivery, or reduce its potential toxicity. This can be achieved by attaching another chemical moiety to either the phenolic hydroxyl group or the aromatic ring.
One common strategy involves the synthesis of ether derivatives. For instance, the phenolic hydroxyl group of a paraben can be reacted with an alkyl halide in the presence of a base to form an ether linkage. ijfans.org This modification can alter the molecule's polarity and its interaction with biological targets.
Another approach is the formation of "hybrid" or "fused" molecules, where the paraben structure is combined with another bioactive molecule. ijfans.org The synthesis of such hybrids can be achieved through various coupling reactions. For example, the use of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the formation of an ester linkage between the hydroxyl group of the paraben and a carboxylic acid of another molecule. google.com
While specific examples of Isopropyl 4-hydroxybenzoate conjugates are not extensively detailed in the readily available literature, the principles can be extrapolated from studies on other parabens, such as methylparaben. The synthesis of novel paraben derivatives with controllable physical and chemical properties, such as size and lipophilicity, is an active area of research. marietta.edu These novel derivatives are then evaluated for their biological activities. marietta.edu
Table 2: Potential Conjugation Strategies for Isopropyl 4-hydroxybenzoate
| Conjugation Site | Reactant Type | Potential Linkage | Purpose |
| Phenolic Hydroxyl Group | Alkyl Halide | Ether | Modify polarity and target interaction |
| Phenolic Hydroxyl Group | Carboxylic Acid | Ester | Create prodrugs or hybrid molecules |
| Aromatic Ring | Electrophile | C-C or C-Heteroatom | Introduce new functional groups |
Green Chemistry Approaches in Isopropyl 4-hydroxybenzoate Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign methods for the synthesis of chemical compounds, including parabens. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One notable green approach for paraben synthesis is the use of solid acid catalysts. Montmorillonite K10 clay, a type of heterogeneous catalyst, has been successfully employed for the esterification of 4-hydroxybenzoic acid with various alcohols to produce parabens. This method offers several advantages over traditional homogeneous acid catalysts, such as sulfuric acid. The solid catalyst can be easily separated from the reaction mixture by filtration and can be reused multiple times without a significant loss of activity, which simplifies the work-up procedure and reduces waste.
Microwave-assisted synthesis is another green technique that has been applied to the production of parabens. Microwave irradiation can significantly accelerate the rate of chemical reactions, often leading to shorter reaction times and higher yields compared to conventional heating methods. google.com The synthesis of methylparaben has been reported using microwave heating in the presence of sodium hydrogen sulfate (B86663) as a catalyst. google.com
Biosynthesis using engineered microorganisms presents a promising and sustainable route for the production of parabens and their precursors. Researchers have metabolically engineered bacteria, such as Pseudomonas taiwanensis, to produce 4-hydroxybenzoate from renewable feedstocks like glucose or glycerol. nih.govfrontiersin.org Furthermore, marine bacteria have been discovered that naturally produce 4-hydroxybenzoate and its alkyl esters. nih.gov While the direct biosynthesis of Isopropyl 4-hydroxybenzoate has not been extensively reported, the enzymatic synthesis of parabens is a recognized green alternative to chemical methods. researchgate.netscispace.com
Ultrasound-assisted synthesis is an emerging green methodology that can enhance reaction rates and yields. rsc.orgsemanticscholar.org The application of ultrasonic irradiation can promote chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. This technique has been utilized for various organic transformations and holds potential for the efficient synthesis of 4-hydroxybenzoate derivatives. rsc.org
Table 3: Overview of Green Chemistry Approaches for Paraben Synthesis
| Green Chemistry Approach | Key Features | Advantages |
| Solid Acid Catalysis (e.g., Montmorillonite K10) | Use of a reusable, heterogeneous catalyst. | Easy separation of catalyst, reduced waste, reusability. |
| Microwave-Assisted Synthesis | Rapid heating through microwave irradiation. | Shorter reaction times, often higher yields. google.com |
| Biosynthesis | Use of engineered microorganisms or enzymes. | Utilization of renewable feedstocks, milder reaction conditions. nih.govnih.gov |
| Ultrasound-Assisted Synthesis | Application of ultrasonic irradiation. | Enhanced reaction rates and yields. rsc.orgsemanticscholar.org |
Advanced Analytical Techniques for Isopropyl 4 Hydroxybenzoate Research
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of Isopropyl 4-hydroxybenzoate (B8730719). These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of Isopropyl 4-hydroxybenzoate by mapping the carbon and hydrogen framework. While publicly accessible, fully assigned experimental data is limited, the expected signals can be predicted based on the compound's molecular structure.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted (para) pattern. The protons closer to the hydroxyl group would appear at a slightly different chemical shift than those closer to the ester group. The isopropyl moiety would produce a septet for the single methine (-CH) proton, split by the six equivalent methyl (-CH₃) protons, which in turn would appear as a doublet. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For Isopropyl 4-hydroxybenzoate, eight distinct signals are expected: four for the aromatic carbons (with two having higher intensity due to symmetry), one for the carbonyl carbon of the ester, and one for each of the methine and methyl carbons of the isopropyl group.
Table 1: Predicted ¹H and ¹³C NMR Data for Isopropyl 4-hydroxybenzoate Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic CH | C2, C6 | ~7.8-8.0 (Doublet) | ~130-132 |
| Aromatic CH | C3, C5 | ~6.8-7.0 (Doublet) | ~115-117 |
| Phenolic OH | - | Variable (Broad Singlet) | - |
| Isopropyl CH | - | ~5.1-5.3 (Septet) | ~68-70 |
| Isopropyl CH₃ | - | ~1.3-1.4 (Doublet) | ~21-23 |
| Carbonyl C=O | - | - | ~165-167 |
| Aromatic C-O | C4 | - | ~160-162 |
| Aromatic C-C=O | C1 | - | ~121-123 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation pattern of Isopropyl 4-hydroxybenzoate, confirming its elemental composition and structure. The compound has a molecular weight of approximately 180.20 g/mol nih.gov.
In electron ionization (EI) mass spectrometry, Isopropyl 4-hydroxybenzoate undergoes fragmentation in a predictable manner. The molecular ion peak ([M]⁺) is observed at an m/z (mass-to-charge ratio) of 180. A prominent fragmentation pathway involves the loss of a neutral propene molecule (C₃H₆) via a McLafferty-type rearrangement, leading to the formation of a 4-hydroxybenzoic acid radical cation, which is observed as a significant peak at m/z 138 nih.govfishersci.ca. Another major fragment is the 4-hydroxybenzoyl cation at m/z 121, formed by the cleavage of the ester bond and loss of the isopropoxy radical nih.gov. This ion is often the base peak in the spectrum, indicating its high stability.
Table 2: Key Mass Spectrometry Fragments for Isopropyl 4-hydroxybenzoate
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 180 | [C₁₀H₁₂O₃]⁺ (Molecular Ion) | - |
| 138 | [C₇H₆O₃]⁺ (4-hydroxybenzoic acid ion) | C₃H₆ (Propene) |
| 121 | [C₇H₅O₂]⁺ (4-hydroxybenzoyl cation) | •OCH(CH₃)₂ (Isopropoxy radical) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within the Isopropyl 4-hydroxybenzoate molecule.
IR Spectroscopy: The IR spectrum of Isopropyl 4-hydroxybenzoate displays characteristic absorption bands that correspond to its specific functional groups. A broad absorption band is typically observed in the region of 3100-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. A strong, sharp peak appears around 1680-1720 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the ester group. Additional peaks in the 1600-1450 cm⁻¹ region are due to C=C stretching vibrations within the aromatic ring, while C-O stretching vibrations from the ester and phenol (B47542) groups are found in the 1300-1100 cm⁻¹ range nist.gov.
UV-Vis Spectroscopy: Due to the presence of the substituted benzene ring, Isopropyl 4-hydroxybenzoate absorbs ultraviolet radiation. This property is frequently utilized for its detection in chromatographic methods. The UV-Vis spectrum typically shows a maximum absorbance (λmax) at approximately 254 nm, which is characteristic of the π → π* electronic transitions within the aromatic chromophore acs.org.
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating Isopropyl 4-hydroxybenzoate from complex mixtures, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Isopropyl 4-hydroxybenzoate and other parabens rsc.orgrsc.org. Reversed-phase HPLC (RP-HPLC) is the preferred mode for separation.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C8 or C18 silica-based column, is used acs.org. The mobile phase is generally a mixture of a polar solvent, like water (often buffered to a specific pH), and a less polar organic solvent, such as acetonitrile (B52724) or methanol (B129727) acs.orgrsc.org. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Isopropyl 4-hydroxybenzoate, being moderately nonpolar, is well-retained and separated from more polar or less polar impurities. Detection is most commonly achieved using a UV detector set at the compound's absorbance maximum, around 254 nm acs.orgrsc.org. This method allows for precise quantification and high-resolution separation, making it suitable for quality control and stability testing.
Gas Chromatography (GC) for Volatile Analysis and Purity
Gas Chromatography (GC) is another valuable technique for the analysis of Isopropyl 4-hydroxybenzoate, particularly for assessing purity and analyzing for volatile or semi-volatile impurities. The method is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification nih.gov.
For GC analysis, a capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., BP-5), is commonly employed. The sample is vaporized in a heated injector port and carried through the column by an inert carrier gas, like helium. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. While Isopropyl 4-hydroxybenzoate is sufficiently volatile for GC analysis, derivatization is sometimes performed to increase its thermal stability and improve peak shape, though methods without derivatization are also common. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for definitive confirmation of the analyte's identity based on its retention time and mass spectrum.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a significant advancement over conventional High-Performance Liquid Chromatography (HPLC) for the analysis of Isopropyl 4-hydroxybenzoate and other parabens. The key advantage of UPLC lies in its use of columns packed with smaller sub-2 µm particles, which allows for separations at much higher pressures, typically up to 15,000 psi. This results in a substantial increase in resolution, sensitivity, and, most notably, the speed of analysis.
The application of UPLC can reduce analysis times by a factor of approximately 10 compared to traditional HPLC methods, leading to a significant increase in sample throughput and a decrease in solvent consumption. For instance, the chromatographic separation of multiple parabens, including Isopropyl 4-hydroxybenzoate, can be achieved in under three minutes using UPLC. This rapid analysis is particularly beneficial for high-throughput screening in quality control laboratories.
A typical UPLC method for paraben analysis involves a C18 reversed-phase column with a small particle size (e.g., 1.7 µm) and dimensions such as 2.1 mm x 50 mm. Gradient elution is often employed, with a mobile phase consisting of a mixture of an aqueous component (like water with a small amount of acid, such as phosphoric or formic acid) and an organic solvent like methanol or acetonitrile. Detection is commonly performed using a photodiode array (PDA) detector, which can monitor a range of wavelengths simultaneously, or a mass spectrometer for enhanced selectivity and sensitivity.
Advanced Detection and Quantification in Complex Matrices
The analysis of Isopropyl 4-hydroxybenzoate is often complicated by its presence in complex matrices, such as biological fluids, environmental samples, and commercial product formulations. These matrices contain numerous interfering substances that can mask the analyte's signal. Therefore, advanced sample preparation and detection techniques are essential for accurate quantification.
The determination of Isopropyl 4-hydroxybenzoate in biological samples like human plasma, urine, and seminal plasma is critical for exposure assessment studies. Due to the complexity and low concentrations of the analyte in these matrices, sophisticated sample preparation techniques are required to extract and concentrate the parabens while removing interferences.
One innovative approach is the use of Fabric Phase Sorptive Extraction (FPSE) , which is an eco-friendly and efficient technique that simplifies the extraction of analytes from complex biological fluids and reduces solvent consumption. For the analysis of seven parabens, including isopropylparaben, in human plasma, an FPSE method coupled with reversed-phase liquid chromatography and UV detection has been validated. nih.gov
Another effective technique is Microextraction by Packed Sorbent (MEPS) , which has been successfully employed for the simultaneous determination of five parabens in human urine samples. This method, combined with UPLC-tandem mass spectrometry (UPLC-MS/MS), offers high sensitivity and selectivity, with a linear range from 0.5 ng/mL to 50 ng/mL. researchgate.net
For seminal plasma, a UPLC-MS/MS method has been developed for the simultaneous determination of four parabens and their metabolites. nih.govbohrium.com This is particularly significant as seminal plasma can directly reflect the exposure of the male reproductive system to these compounds.
The widespread use of Isopropyl 4-hydroxybenzoate in consumer products leads to its release into the environment, necessitating sensitive methods for its detection in various environmental compartments.
For the analysis of parabens in surface water, a method combining solid-phase extraction (SPE) with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been optimized. researchgate.netscilit.com This approach allows for the detection and quantification of seven parabens at very low concentrations, with limits of detection (LOD) and quantification (LOQ) of 0.04 ng/L and 0.82 ng/L, respectively. researchgate.net
In the case of solid environmental samples like soil and sediment, ultrasonic-assisted extraction in small columns (SAESC) followed by liquid chromatography with triple quadrupole mass spectrometry (LC-MS/MS) has proven effective. nih.gov This method provides satisfactory recoveries (83% to 110%) and low limits of quantification (0.11 to 0.49 ng/g), making it suitable for trace-level analysis. nih.gov
Magnetic solid-phase extraction (MSPE) using novel adsorbents like magnetic covalent organic frameworks has also been developed for the preconcentration of parabens from environmental water samples before HPLC-UV analysis. nih.gov This technique offers advantages such as easy operation, short extraction time, and environmental friendliness.
The quality control of commercial products, such as cosmetics and pharmaceuticals, requires robust and reliable methods for the quantification of Isopropyl 4-hydroxybenzoate.
UPLC with photodiode-array (PDA) detection is a widely used technique for the rapid and reliable quality control of parabens in cosmetic products. researchgate.net Sample preparation often involves simple extraction with a suitable solvent like methanol, followed by direct injection into the UPLC system.
For more complex matrices, such as pharmaceutical hydrogels, multivitamin syrups, and hand creams, a combination of solid-phase extraction (SPE) and HPLC is often employed. This approach provides good selectivity, ensuring the determination of parabens in the presence of various potential interfering substances. lew.ro
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for the analysis of preservatives in cosmetics and personal care products. An LC-ESI-MS-MS method has been developed for the simultaneous analysis of multiple preservatives, including this compound, in a single chromatographic run of under 8 minutes. chromatographyonline.comresearchgate.net
Validation of Analytical Methods (e.g., LOD, LOQ, Recovery, Reproducibility)
The validation of analytical methods is a critical step to ensure the reliability and accuracy of the obtained results. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, and reproducibility (precision).
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the analysis of parabens in surface water by UHPLC-MS/MS, LOD and LOQ values as low as 0.04 ng/L and 0.82 ng/L, respectively, have been reported. researchgate.net In human urine, a UPLC-MS/MS method for parabens showed an LOQ of 0.5 ng/mL. researchgate.net
Recovery studies are performed to assess the efficiency of the extraction procedure. For the analysis of parabens in environmental solid samples, recoveries ranging from 83% to 110% have been achieved. nih.gov In pharmaceutical formulations, recovery values for parabens are typically expected to be within the range of 98-102%.
Reproducibility , often expressed as the relative standard deviation (RSD), measures the precision of the method. For the UPLC-MS/MS analysis of parabens in human urine, inter-assay precision with coefficients of variation lower than 15% has been demonstrated. researchgate.net
The table below summarizes typical validation parameters for the analysis of parabens in different matrices.
Table 1: Validation Parameters for Paraben Analysis
| Matrix | Analytical Technique | Analyte | LOD | LOQ | Recovery (%) | Reproducibility (RSD%) |
|---|---|---|---|---|---|---|
| Surface Water | UHPLC-MS/MS | Multiple Parabens | 0.04 ng/L | 0.82 ng/L | - | - |
| Environmental Solid Samples | LC-MS/MS | This compound | - | 0.11-0.49 ng/g | 83-110 | - |
| Human Urine | UPLC-MS/MS | Multiple Parabens | - | 0.5 ng/mL | - | <15 |
Biological Activities and Mechanistic Studies of Isopropyl 4 Hydroxybenzoate
Antimicrobial Efficacy and Spectrum of Activity
Isopropyl 4-hydroxybenzoate (B8730719), also known as Isopropylparaben, is recognized for its broad-spectrum antimicrobial properties, demonstrating activity against bacteria, yeasts, and molds. nih.govamericanpharmaceuticalreview.com The effectiveness of parabens as preservatives is well-established, with their activity profile making them suitable for use in cosmetics, pharmaceuticals, and food industries. nih.govbeautyfact.app
Antibacterial Activity against Gram-Positive and Gram-Negative Organisms
Parabens, including the isopropyl ester of 4-hydroxybenzoic acid, generally exhibit greater activity against Gram-positive bacteria than Gram-negative bacteria. nih.govamericanpharmaceuticalreview.com Studies have shown that alkyl esters of 4-hydroxybenzoic acid (4HBA) are effective in preventing the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net Their efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas putida is comparatively lower. nih.govnih.govresearchgate.net For instance, while low concentrations of various 4HBA alkyl esters inhibit S. aureus, significantly higher concentrations are needed to show any effect on E. coli and P. putida. nih.gov Some research indicates that parabens may have weak or insignificant inhibitory effects against certain strains of E. coli. researchgate.net
Antifungal and Antiyest Activity
The antifungal and antiyeast activity of parabens is a key aspect of their preservative function. They are often more effective against fungi and yeasts than against bacteria. nih.govamericanpharmaceuticalreview.com Isopropyl 4-hydroxybenzoate and related compounds have demonstrated inhibitory action against various yeasts and molds, including Saccharomyces cerevisiae, Candida molischiana, Aspergillus niger, and Penicillium chrysogenum. nih.govnih.govresearchgate.net The efficacy of these compounds makes them valuable in preventing fungal and yeast contamination in a variety of products.
| Microorganism | Type | Activity of Parabens |
| Staphylococcus aureus | Gram-Positive Bacteria | Effective |
| Bacillus subtilis | Gram-Positive Bacteria | Effective |
| Escherichia coli | Gram-Negative Bacteria | Less Effective |
| Pseudomonas putida | Gram-Negative Bacteria | Less Effective |
| Saccharomyces cerevisiae | Yeast | Effective |
| Candida molischiana | Yeast | Effective |
| Aspergillus niger | Mold | Effective |
| Penicillium chrysogenum | Mold | Effective |
Structure-Activity Relationships in Antimicrobial Action
The antimicrobial activity of parabens is directly related to their chemical structure, specifically the length of the alkyl ester chain. americanpharmaceuticalreview.com Efficacy generally increases with the length of the alkyl chain; for example, butylparaben (B1668127) is more active than propylparaben (B1679720), which is in turn more active than ethyl and methyl esters. americanpharmaceuticalreview.com This increased activity is linked to greater hydrophobicity, which is thought to enhance the compound's ability to interact with and disrupt microbial cell membranes. nih.gov However, this increase in alkyl chain length also corresponds to a decrease in water solubility, which can limit practical applications. americanpharmaceuticalreview.comnih.govresearchgate.net This trade-off often leads to the use of combinations of different parabens, such as methyl and propyl paraben, to achieve broad-spectrum efficacy. americanpharmaceuticalreview.com
Mechanisms of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)
The primary mechanism of antimicrobial action for phenolic compounds like Isopropyl 4-hydroxybenzoate involves the disruption of bacterial cell membranes. mdpi.com This can lead to hyperacidification and increased membrane permeability, causing the leakage of essential intracellular components and ultimately cell death. mdpi.com Another key mechanism is the inhibition of essential enzymes within the microorganism. mdpi.com Parabens can interfere with critical metabolic pathways, including the inhibition of enzymes like DNA gyrase, which is vital for bacterial DNA replication. mdpi.com
Resistance Mechanisms in Microorganisms
Microorganisms can develop resistance to antimicrobial agents through several fundamental mechanisms. nih.govnih.gov These include:
Enzymatic degradation: Bacteria may produce enzymes, such as β-lactamases, that can inactivate the antimicrobial drug. nih.govlibretexts.orgmdpi.com
Alteration of the target site: The bacterial proteins that are the target of the antimicrobial may be altered, preventing the drug from binding effectively. nih.gov
Changes in membrane permeability: Microbes can limit the uptake of a drug by altering their membrane composition or the number and selectivity of porin channels. nih.govnih.govlibretexts.org This is a common strategy, particularly in Gram-negative bacteria. libretexts.org
Active efflux: Bacteria can actively pump the antimicrobial agent out of the cell before it can reach its target, a mechanism known as active drug efflux. nih.gov
These resistance mechanisms can be intrinsic to the microorganism or acquired through horizontal gene transfer via plasmids or transposons. nih.govlibretexts.org
Endocrine System Interactions and Estrogenic Activity
Isopropyl 4-hydroxybenzoate, a member of the paraben family, has been the subject of numerous studies investigating its potential to interact with the endocrine system, primarily through its ability to mimic the natural hormone estrogen.
In Vitro and In Vivo Estrogenic Effects
The estrogenic activity of Isopropyl 4-hydroxybenzoate has been demonstrated in both laboratory cell cultures (in vitro) and animal models (in vivo). In vitro studies, using various assays, have consistently shown that Isopropyl 4-hydroxybenzoate can elicit an estrogenic response. For instance, in stably transfected transcriptional activation (STTA) assays using ERα-HeLa9903 cells, Isopropyl 4-hydroxybenzoate demonstrated estrogen receptor transcriptional activity. Similarly, it showed estrogenic activity in BRET-based estrogen receptor alpha (ERα) dimerization assays.
The estrogenic potential of parabens, including the isopropyl variant, is influenced by the structure of their alkyl side chain. Generally, the estrogenic potency of parabens increases with the length and branching of the alkyl group.
Molecular Mechanisms of Estrogen Receptor Binding and Activation
Isopropyl 4-hydroxybenzoate exerts its estrogenic effects by directly interacting with estrogen receptors (ER), specifically ERα and ERβ. The binding of Isopropyl 4-hydroxybenzoate to these receptors initiates a cascade of molecular events that mimics the action of estradiol.
Upon binding, the estrogen receptor undergoes a conformational change, leading to its dimerization. This ligand-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs). This interaction ultimately activates the transcription of estrogen-responsive genes, leading to a physiological response. Studies have determined the binding affinity of Isopropyl 4-hydroxybenzoate for both human ERα and ERβ, confirming this direct interaction. The binding affinity for both receptor subtypes is roughly equivalent.
Comparative Estrogenic Potency with Other Parabens and Estradiol
While Isopropyl 4-hydroxybenzoate is estrogenic, its potency is significantly lower than that of the primary female sex hormone, 17β-estradiol. Research indicates that its estrogenic activity is many thousands of times weaker than that of estradiol.
When compared to other parabens, the potency of Isopropyl 4-hydroxybenzoate fits within a predictable pattern where potency correlates with the alkyl chain's size and branching. Its estrogenic activity is generally greater than that of parabens with shorter, linear chains like methylparaben and ethylparaben (B1671687), but shows comparable or slightly lower potency than butylparaben and isobutylparaben. In one study, the ranking of estrogenic potency for the estrogen receptor was determined as: isobutylparaben > butylparaben ≈ this compound ≈ propylparaben > ethylparaben >> methylparaben.
| Compound | Assay Type | Result (Value) | Reference |
|---|---|---|---|
| Isopropyl 4-hydroxybenzoate (IsoPP) | STTA (PC10) | 3.58 × 10-7 M | medchemexpress.com |
| Isopropyl 4-hydroxybenzoate (IsoPP) | STTA (PC50) | 1.59 × 10-6 M | medchemexpress.com |
| Isopropyl 4-hydroxybenzoate (IsoPP) | BRET-based ERα dimerization (PC20) | 1.37 × 10-5 M | medchemexpress.com |
| Propylparaben (PP) | STTA (PC10) | 1.18 × 10-6 M | medchemexpress.com |
| Butylparaben (BP) | STTA (PC10) | 3.02 × 10-7 M | medchemexpress.com |
| Isobutylparaben (IsoBP) | STTA (PC10) | 1.80 × 10-7 M | medchemexpress.com |
| Compound | Receptor | IC50 (M) | Relative Binding Affinity (RBA) | Reference |
|---|---|---|---|---|
| Isopropyl 4-hydroxybenzoate (PHBA-iPr) | ERα | ~6.0 x 10-6 | ~0.267 | beautyfact.app |
| Isopropyl 4-hydroxybenzoate (PHBA-iPr) | ERβ | ~5.0 x 10-6 | ~0.340 | beautyfact.app |
| Isobutyl 4-hydroxybenzoate (PHBA-iBu) | ERα | 6.0 x 10-6 | 0.267 | beautyfact.app |
| Isobutyl 4-hydroxybenzoate (PHBA-iBu) | ERβ | 5.0 x 10-6 | 0.340 | beautyfact.app |
Other Reported Biological Activities
Beyond its endocrine effects, Isopropyl 4-hydroxybenzoate is recognized for other biological functions. It is widely utilized as an antimicrobial and antioxidant agent. medchemexpress.commedchemexpress.comabmole.com Its antimicrobial properties are the primary reason for its use as a preservative in cosmetics, pharmaceuticals, and food products. beautyfact.app There is limited specific research available on its potential anti-inflammatory, antineoplastic, or antiviral activities.
Metabolic Fate and Biotransformation Pathways in Biological Systems
Once in a biological system, Isopropyl 4-hydroxybenzoate undergoes metabolic transformation. The primary and initial step in its metabolism is hydrolysis.
Hydrolysis to 4-Hydroxybenzoic Acid
The ester bond in Isopropyl 4-hydroxybenzoate is rapidly cleaved by nonspecific esterase enzymes present in various tissues and organisms. This hydrolysis reaction breaks down the compound into isopropanol (B130326) and 4-hydroxybenzoic acid. nih.govnih.gov This conversion to 4-hydroxybenzoic acid is the main metabolic pathway for all parabens. nih.gov The resulting 4-hydroxybenzoic acid is considered to be metabolically inactive from an estrogenic standpoint. medchemexpress.com
Conjugation Reactions and Excretion
The metabolism of Isopropyl 4-hydroxybenzoate, a member of the paraben family, primarily involves two phases of biotransformation. Following initial hydrolysis, the resulting metabolites undergo conjugation reactions to facilitate their excretion from the body. The principal conjugation pathways for parabens are glucuronidation and sulfation. These processes increase the water solubility of the compounds, allowing for efficient elimination, primarily through urine. nih.govresearchgate.net
Studies on various parabens have demonstrated that they are predominantly excreted in urine as conjugated metabolites. nih.govnih.govresearchgate.net This indicates that conjugation is a significant step in the detoxification and clearance of these compounds. The primary metabolite of Isopropyl 4-hydroxybenzoate hydrolysis, p-hydroxybenzoic acid, is also subject to conjugation with glucuronic acid, sulfate (B86663), or glycine (B1666218) before being excreted. researchgate.net While data specific to Isopropyl 4-hydroxybenzoate is limited, research on parabens as a class suggests that a significant portion is excreted as conjugates of the parent compound, with the remainder being conjugates of p-hydroxybenzoic acid. nih.govnih.govresearchgate.net
The general metabolic pathway for parabens, including Isopropyl 4-hydroxybenzoate, is summarized in the table below, highlighting the key conjugation reactions.
| Metabolic Step | Reactant | Primary Enzyme Family | Product | Excretion |
| Phase I: Hydrolysis | Isopropyl 4-hydroxybenzoate | Carboxylesterases | p-hydroxybenzoic acid + Isopropanol | - |
| Phase II: Glucuronidation | Isopropyl 4-hydroxybenzoate | UDP-glucuronosyltransferases (UGTs) | Isopropyl 4-hydroxybenzoate glucuronide | Urine |
| p-hydroxybenzoic acid | UDP-glucuronosyltransferases (UGTs) | p-hydroxybenzoic acid glucuronide | Urine | |
| Phase II: Sulfation | Isopropyl 4-hydroxybenzoate | Sulfotransferases (SULTs) | Isopropyl 4-hydroxybenzoate sulfate | Urine |
| p-hydroxybenzoic acid | Sulfotransferases (SULTs) | p-hydroxybenzoic acid sulfate | Urine | |
| Phase II: Glycine Conjugation | p-hydroxybenzoic acid | Amino acid transferases | p-hydroxyhippuric acid | Urine |
This table provides a generalized overview of paraben metabolism, which is applicable to Isopropyl 4-hydroxybenzoate.
Role of Specific Enzymes in Metabolism
The biotransformation of Isopropyl 4-hydroxybenzoate is catalyzed by specific enzymes that play a crucial role in its detoxification and elimination. The key enzyme families involved are carboxylesterases for hydrolysis, and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for conjugation.
Carboxylesterases (CEs)
The initial step in the metabolism of Isopropyl 4-hydroxybenzoate is the hydrolysis of its ester bond, a reaction catalyzed by carboxylesterases. nih.govnih.gov In humans, two primary carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of a wide range of ester-containing compounds. nih.gov Research has shown that hCE1 preferentially hydrolyzes substrates with smaller alcohol groups, while hCE2 is more effective with substrates that have larger, more lipophilic alcohol groups. europa.eu Studies on a range of parabens have indicated that human liver microsomes exhibit high hydrolytic activity, and the rate of hydrolysis can be influenced by the length of the alkyl side chain. researchgate.net Human CES1 and CES2 have been shown to have substrate specificity patterns consistent with those observed in human liver and small intestinal microsomes, respectively. researchgate.net
UDP-glucuronosyltransferases (UGTs)
Following hydrolysis, or for the parent compound directly, glucuronidation is a major conjugation pathway. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that transfer glucuronic acid to a substrate. nih.govresearchgate.net This process significantly increases the water solubility of the compound, preparing it for renal excretion. Investigations into the glucuronidation of various parabens have identified several key human UGT isoforms involved in their metabolism. Specifically, human recombinant UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17 have been shown to actively glucuronidate parabens. nih.govresearchgate.net While these studies did not focus exclusively on Isopropyl 4-hydroxybenzoate, it is highly probable that these same isoforms are involved in its glucuronidation.
Sulfotransferases (SULTs)
Sulfation represents another critical Phase II conjugation reaction for Isopropyl 4-hydroxybenzoate and its primary metabolite, p-hydroxybenzoic acid. This process is mediated by sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group to the substrate. researchgate.net This conjugation also enhances the hydrophilicity of the molecule, aiding in its elimination. While specific SULT isoforms responsible for the sulfation of Isopropyl 4-hydroxybenzoate have not been definitively identified in the reviewed literature, it is known that various SULTs are involved in the metabolism of phenolic compounds.
The table below summarizes the key enzymes involved in the metabolism of Isopropyl 4-hydroxybenzoate.
| Enzyme Family | Specific Enzymes (Human) | Metabolic Reaction | Substrate |
| Carboxylesterases | hCE1, hCE2 | Hydrolysis | Isopropyl 4-hydroxybenzoate |
| UDP-glucuronosyltransferases | UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, UGT2B17 | Glucuronidation | Isopropyl 4-hydroxybenzoate, p-hydroxybenzoic acid |
| Sulfotransferases | Various SULT isoforms | Sulfation | Isopropyl 4-hydroxybenzoate, p-hydroxybenzoic acid |
Toxicological Research and Safety Assessment of Isopropyl 4 Hydroxybenzoate
Acute and Chronic Toxicity Studies
The acute toxicity of Isopropyl 4-hydroxybenzoate (B8730719), along with other parabens, is generally considered to be low. nih.gov Subchronic and chronic oral toxicity studies further support the assessment that parabens are practically nontoxic. nih.gov
A 13-week subchronic oral toxicity study was conducted on F344 rats to determine appropriate dose levels for a subsequent 2-year carcinogenicity study. The rats were fed a diet containing 0%, 0.25%, 1.25%, 2.5%, or 5% Isopropyl 4-hydroxybenzoate. No mortalities were observed during the study period. However, significant suppression of body weight gain was noted in male rats at dietary concentrations of 2.5% and 5%, and in female rats at 1.25% and above, when compared to the control group.
Biochemical analysis of the rats' serum revealed several dose-dependent changes. In males, increases in gamma-glutamyl transpeptidase (γ-GTP) and total cholesterol were observed at concentrations of 2.5% or more. In females, γ-GTP, alkaline phosphatase (ALP), and blood urea (B33335) nitrogen (BUN) levels were elevated at concentrations of 1.25% or more.
Histopathological examination of the liver showed centrilobular hepatocellular swelling in males at 2.5% or more and in females at the 5% concentration. In some affected animals, hepatocytes contained small vacuoles, suggesting a possible lipid accumulation. Additionally, an increased severity of intracytoplasmic eosinophilic globule formation was observed in the renal proximal tubular epithelia of males in the 5% group.
Table 1: Summary of 13-Week Subchronic Oral Toxicity Study of Isopropyl 4-hydroxybenzoate in F344 Rats
| Parameter | Male Rats | Female Rats |
| No Observed Adverse Effect Level (NOAEL) for Body Weight Gain | 1.25% in diet | 0.25% in diet |
| Lowest Observed Adverse Effect Level (LOAEL) for Body Weight Gain | 2.5% in diet | 1.25% in diet |
| Biochemical Changes (at LOAEL and above) | Increased γ-GTP and total cholesterol | Increased γ-GTP, ALP, and BUN |
| Histopathological Liver Findings | Centrilobular hepatocellular swelling (at ≥2.5%) | Centrilobular hepatocellular swelling (at 5%) |
| Histopathological Kidney Findings | Increased eosinophilic globules in proximal tubules (at 5%) | Not reported |
Reproductive and Developmental Toxicity Research
Parabens, as a class of chemicals, are known to have endocrine-disrupting properties. ewg.org Isopropyl 4-hydroxybenzoate is considered to have moderate developmental and reproductive toxicity concerns. ewg.org It appears to be more strongly estrogenic than propylparaben (B1679720). ewg.org
Effects on Male Reproductive System
While specific studies on the reproductive toxicity of Isopropyl 4-hydroxybenzoate are limited, research on related parabens provides some insights. For instance, studies on propyl paraben have demonstrated adverse effects on the male reproductive system in rats. Dose-dependent decreases in cauda epididymal sperm reserves and concentrations were observed, with significant effects at dietary doses of 0.10% and above. Furthermore, daily sperm production and its efficiency in the testis were significantly decreased in all groups receiving propyl paraben. A dose-dependent decrease in serum testosterone (B1683101) concentration was also noted, becoming significant at the highest dose.
It is important to note that these findings are for propyl paraben, a structurally similar but distinct compound from Isopropyl 4-hydroxybenzoate.
Effects on Uterine Morphology and Physiology
Genotoxicity and Mutagenicity Assessments
Numerous genotoxicity studies, including Ames testing, dominant lethal assays, host-mediated assays, and cytogenic assays, have generally indicated that parabens are non-mutagenic. nih.gov However, some in vitro studies have shown evidence of genotoxic effects.
An in vitro study on human peripheral lymphocytes investigated the genotoxic and cytotoxic effects of several paraben esters, including Isopropyl 4-hydroxybenzoate. The study utilized sister chromatid exchange (SCE), chromosome aberration (CA), and cytokinesis-block micronucleus (CBMN) tests. The results indicated that Isopropyl 4-hydroxybenzoate, along with other tested parabens, exhibited genotoxic and cytotoxic effects on human lymphocytes in vitro. nih.govtandfonline.com Specifically, butyl, isobutyl, and isopropyl paraben significantly increased the sister chromatid exchange at 24 and 48 hours. nih.gov
Another in vitro study on cultured human lymphocytes also suggested that parabens may have genotoxic potential for humans, as they were found to have cytotoxic effects and cause genotoxicity by directly affecting chromosomes and DNA. nih.govtandfonline.com
Conversely, a study evaluating seven selected parabens, including Isopropyl 4-hydroxybenzoate, using the Ames MPF™ test, found that none of the tested parabens exhibited genotoxicity. mattek.com
Table 2: In Vitro Genotoxicity of Isopropyl 4-hydroxybenzoate on Human Peripheral Lymphocytes
| Assay | Treatment Concentrations | Duration | Finding |
| Sister Chromatid Exchange (SCE) | 10, 25, 50, 100 µg/mL | 24 and 48 hours | Significant increase |
| Chromosome Aberration (CA) | 10, 25, 50, 100 µg/mL | 24 and 48 hours | Increased, but not statistically meaningful at 48h |
| Cytokinesis-Block Micronucleus (CBMN) | 10, 25, 50, 100 µg/mL | 24 and 48 hours | Significant induction of micronuclei formation |
| Ames MPF™ Test | Not specified | Not specified | No genotoxicity observed |
Carcinogenicity Studies
Data on the carcinogenicity of Isopropyl 4-hydroxybenzoate is limited. However, studies on other parabens have been conducted. For example, Isobutylparaben and Butylparaben (B1668127) were found to be noncarcinogenic in a mouse chronic feeding study. nih.gov
In contrast, a study on chronic exposure to low levels of methylparaben and propylparaben in mice with a predisposition to mammary tumors found increased mammary tumor volume and a higher number of pulmonary metastases compared to control mice. oup.comnih.gov This suggests that some parabens may promote the growth and spread of cancer. The study also noted that the effects appeared to be related to the length of the alkyl chain. nih.gov
The results of the 13-week subchronic toxicity study in F344 rats were used to determine the maximum tolerable dose for a subsequent 2-year carcinogenicity study of Isopropyl 4-hydroxybenzoate, though the results of this long-term study are not detailed in the available literature.
Human Exposure Assessment and Biomarker Studies for Isopropyl 4-hydroxybenzoate
Human exposure to Isopropyl 4-hydroxybenzoate, a member of the paraben family, occurs through various routes, with dermal contact being a significant pathway due to its use as a preservative in cosmetic and personal care products. nih.gov Biomonitoring studies are crucial for assessing the extent of human exposure and understanding the compound's fate within the body.
Dermal Absorption and Penetration
The dermal absorption of parabens is a key factor in assessing systemic exposure from cosmetic and personal care products. Studies have shown that parabens can penetrate the stratum corneum, the outermost layer of the skin. nih.gov The rate and extent of this penetration are generally inversely related to the length of the ester chain; however, specific quantitative data on the permeability coefficient for Isopropyl 4-hydroxybenzoate through human skin requires further investigation. nih.gov
Once absorbed, parabens can be metabolized by carboxylesterases present in the viable skin, which may reduce the amount of the unmetabolized compound reaching the systemic circulation. nih.gov It is estimated that this metabolism within the skin could result in only about 1% of the applied paraben being available for systemic absorption in its original form. nih.gov
Table 1: Factors Influencing Dermal Absorption of Parabens
| Factor | Description |
| Ester Chain Length | Inversely related to penetration; shorter chains may penetrate more readily. |
| Skin Integrity | Damaged or broken skin can lead to increased absorption. nih.gov |
| Formulation | The vehicle and other ingredients in a product can influence penetration. |
| Metabolism in Skin | Enzymatic breakdown within the skin can reduce systemic exposure to the parent compound. nih.gov |
Urinary Excretion and Metabolite Profiling
Following absorption, Isopropyl 4-hydroxybenzoate is expected to be metabolized and excreted from the body. The primary route of excretion for parabens is through the urine. nih.gov Biomonitoring studies have consistently detected parabens in human urine samples, indicating widespread exposure to this class of compounds. nih.gov
Parabens are largely excreted in their conjugated forms. nih.gov The main metabolic pathway involves hydrolysis of the ester bond to form p-hydroxybenzoic acid (PHBA), which is a non-specific metabolite common to all parabens. nih.gov PHBA can be further conjugated before urinary excretion. nih.gov While PHBA is a major metabolite, its non-specific nature makes the parent paraben and its specific metabolites more suitable biomarkers for assessing exposure to individual parabens. nih.gov
Human studies on other parabens, such as methylparaben and butylparaben, have identified additional metabolites formed through oxidation of the alkyl side chain and hydroxylation of the aromatic ring. While a detailed metabolite profile specific to Isopropyl 4-hydroxybenzoate is not extensively documented in the available literature, it is plausible that similar metabolic pathways would occur.
Regulatory Status and Risk Assessment Frameworks
The safety and regulation of Isopropyl 4-hydroxybenzoate are subject to review by various international bodies, leading to a complex and sometimes divergent regulatory landscape.
European Chemicals Agency (ECHA) Classification and Concerns
Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, Isopropyl 4-hydroxybenzoate has a registered status, although manufacturing of the substance has reportedly ceased as of January 17, 2019. nih.gov
The European Chemicals Agency (ECHA) provides aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information from notifications by companies. According to these notifications, Isopropyl 4-hydroxybenzoate has been classified with the following hazards:
Harmful if swallowed (Acute Tox. 4) nih.gov
Causes skin irritation (Skin Irrit. 2) nih.gov
May cause an allergic skin reaction (Skin Sens. 1) nih.gov
Causes serious eye damage (Eye Dam. 1) nih.gov
Causes serious eye irritation (Eye Irrit. 2) nih.gov
It is important to note that a significant percentage of notifications also reported that the chemical does not meet the GHS hazard criteria. nih.gov
The Scientific Committee on Consumer Safety (SCCS) of the European Commission has expressed that for Isopropylparaben, among other parabens, the human risk could not be evaluated due to a lack of data. europa.eu This lack of a conclusive safety assessment has led to its prohibition in cosmetic products in the EU. cir-safety.org
Food and Drug Administration (FDA) Review and Safety Determinations
In the United States, the Food and Drug Administration (FDA) regulates the use of ingredients in cosmetics and food. The safety of parabens in cosmetics has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel. The CIR is an independent body of scientific and medical experts that assesses the safety of cosmetic ingredients.
The CIR Expert Panel concluded that this compound, along with other parabens, is safe for use in cosmetics at the present practices of use and concentration, where the sum of the combined concentration of parabens does not exceed 0.8%. nih.gov The panel considered a wide range of toxicological data in its assessment. nih.gov
Regarding its use in food, the FDA maintains a list of substances that are "Generally Recognized as Safe" (GRAS). While some parabens, such as propylparaben, have been affirmed as GRAS for certain food uses, the specific GRAS status of Isopropyl 4-hydroxybenzoate for direct addition to food is not explicitly detailed in the readily available public databases. fda.gov
International Regulatory Landscapes and Debates
The regulation of Isopropyl 4-hydroxybenzoate varies significantly across different regions, reflecting ongoing debates about its safety.
European Union: As mentioned, the EU has banned the use of this compound in cosmetic products due to the lack of sufficient safety data for a comprehensive risk assessment. cir-safety.org
Canada: Health Canada's Cosmetic Ingredient Hotlist identifies ingredients that are prohibited or restricted for use in cosmetics. According to the draft screening assessment of the parabens group, this compound was proposed not to meet the criteria for being harmful to human health at current exposure levels. However, due to concerns about potential endocrine-disrupting effects of other parabens, some are restricted. europa.eu
Australia: Isopropyl 4-hydroxybenzoate is listed on the Australian Inventory of Industrial Chemicals (AIIC). nih.govchemradar.com The Australian government has conducted a human health tier II assessment for parabens, concluding that current risk management measures are considered adequate to protect public health. industrialchemicals.gov.au
Japan: The Japanese Standards for Cosmetics regulate the use of ingredients. While specific details on this compound were not found in the initial searches, Japan maintains a positive list for preservatives, and any ingredient not on this list would not be permitted. mhlw.go.jpzmuni.comyakujihou.comtrade.gov
Table 2: International Regulatory Status of Isopropyl 4-hydroxybenzoate in Cosmetics
| Regulatory Body/Country | Status |
| European Union (SCCS/ECHA) | Banned for use in cosmetics. cir-safety.org |
| United States (FDA/CIR) | Considered safe for use in cosmetics up to certain concentrations. nih.gov |
| Canada (Health Canada) | Not currently prohibited or restricted on the Cosmetic Ingredient Hotlist. europa.eu |
| Australia (AICIS) | Permitted for use. nih.govindustrialchemicals.gov.au |
| Japan (MHLW) | Regulated under the Standards for Cosmetics; specific status requires further verification. mhlw.go.jpzmuni.comyakujihou.comtrade.gov |
Applications of Isopropyl 4 Hydroxybenzoate in Research and Industry Academic Perspective
Use as a Research Standard and Reagent
In a research context, Isopropyl 4-hydroxybenzoate (B8730719) is valued for its purity and well-defined chemical properties, making it a reliable compound for a variety of laboratory applications. It is frequently used as a standard for calibration and as a reagent in biochemical assays.
Analytical Reference Standard in Quality Control
Isopropyl 4-hydroxybenzoate serves as a certified analytical reference standard in quality control (QC) laboratories. sigmaaldrich.com The availability of this compound in a highly purified form (e.g., ≥98.0% purity) is essential for the accurate quantification and identification of isopropylparaben in raw materials and finished products. sigmaaldrich.comsigmaaldrich.com
Analytical standards are critical for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). usp.org In the pharmaceutical, cosmetic, and food industries, these standards are used to:
Confirm the identity of the preservative in a formulation.
Quantify its concentration to ensure it meets regulatory and formulation specifications.
Detect and quantify impurities or degradation products.
The use of a well-characterized reference standard like Isopropyl 4-hydroxybenzoate ensures the reliability and accuracy of these quality control tests, which are fundamental for product safety and efficacy. usp.org This compound can be used for analytical method development and validation during the Abbreviated New Drug Application (ANDA) process or in the quality control of commercial production. synzeal.com
Table 1: Chemical Identifiers for Isopropyl 4-hydroxybenzoate
| Identifier | Value |
|---|---|
| CAS Number | 4191-73-5 sigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | propan-2-yl 4-hydroxybenzoate nih.gov |
| Molecular Formula | C₁₀H₁₂O₃ sigmaaldrich.comnih.govmedchemexpress.com |
| Molecular Weight | 180.20 g/mol sigmaaldrich.comnih.govmedchemexpress.com |
| InChI Key | CMHMMKSPYOOVGI-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.comnih.gov |
| SMILES | CC(C)OC(=O)C1=CC=C(C=C1)O nih.gov |
| EC Number | 224-069-3 sigmaaldrich.comsigmaaldrich.com |
Biochemical Research Applications
Isopropyl 4-hydroxybenzoate is utilized as a tool in biochemical and microbiological research due to its antimicrobial properties. medchemexpress.comcymitquimica.commedchemexpress.com As a member of the paraben family, it is known to inhibit the growth of a wide range of bacteria and fungi. This characteristic makes it a useful reagent in studies investigating:
Antimicrobial Mechanisms: Researchers use Isopropyl 4-hydroxybenzoate to study the mechanisms by which parabens exert their antimicrobial effects, which are thought to involve the disruption of membrane transport processes or the inhibition of essential enzyme systems.
Antioxidant Properties: Some research investigates the potential antioxidative properties of parabens, and Isopropyl 4-hydroxybenzoate may be used in in-vitro assays to assess these effects. medchemexpress.commedchemexpress.comabmole.com
Enzyme Inhibition Studies: The compound can be used to explore its effects on specific enzymes, helping to elucidate metabolic pathways and potential interactions within biological systems.
For these applications, the compound is typically supplied as a high-purity reagent suitable for biochemical research, ensuring that observed effects are attributable to the compound itself and not to impurities. cymitquimica.comtcichemicals.comtcichemicals.com
Role in Formulation Science
In formulation science, the primary role of Isopropyl 4-hydroxybenzoate is as a preservative. Its chemical structure and properties influence its efficacy and compatibility within various product matrices, from pharmaceuticals to personal care items.
Impact on Product Stability and Shelf-Life in Pharmaceutical Preparations
The inclusion of Isopropyl 4-hydroxybenzoate in pharmaceutical preparations, particularly in topical and oral formulations, is aimed at preventing microbial contamination. By inhibiting the growth of bacteria, yeasts, and molds, it enhances the chemical and physical stability of the product over its shelf-life. Microbial growth can alter a drug's pH, viscosity, and appearance, and can lead to the degradation of the active pharmaceutical ingredient (API). The presence of an effective preservative like Isopropyl 4-hydroxybenzoate mitigates these risks, ensuring the product remains stable and safe for use.
Table 2: Physical and Chemical Properties of Isopropyl 4-hydroxybenzoate
| Property | Value |
|---|---|
| Appearance | White powder to lump cymitquimica.comtcichemicals.com |
| Assay | ≥98.0% (GC) sigmaaldrich.comsigmaaldrich.com |
| XLogP3 | 2.8 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 3 nih.gov |
| Topological Polar Surface Area | 46.5 Ų nih.gov |
| Storage Temperature | 2-8°C sigmaaldrich.comsigmaaldrich.com |
Compatibility in Cosmetic and Personal Care Formulations
Isopropyl 4-hydroxybenzoate is used as a preservative in a wide array of cosmetic and personal care products. beautyfact.appfishersci.ca Its compatibility within a formulation depends on several factors, including its solubility, the pH of the product, and potential interactions with other ingredients. It is compatible with many common cosmetic ingredients. specialchem.com The Cosmetic Ingredient Review (CIR) Expert Panel has assessed its use in cosmetics, concluding it is safe for use when the total concentration of combined parabens does not exceed 0.8%. nih.gov This indicates a high degree of compatibility within typical formulation parameters.
Considerations for Aqueous Systems and Emulsifying Agents
The effectiveness of Isopropyl 4-hydroxybenzoate in aqueous systems and emulsions is a key consideration for formulators. Like other parabens, its efficacy is dependent on the unbound portion available in the aqueous phase of a product, as this is where microbial proliferation typically occurs.
In emulsion systems (e.g., creams and lotions), parabens exhibit a partitioning behavior between the oil and water phases. The lipophilicity of Isopropyl 4-hydroxybenzoate (indicated by its XLogP3 value of 2.8) means it will distribute between both phases. nih.gov Formulators must account for this partitioning to ensure that a sufficient concentration remains in the water phase to provide antimicrobial protection. The presence of certain emulsifying agents and other non-ionic surfactants can also impact the availability of the paraben by forming micelles that sequester it, potentially reducing its preservative activity. Therefore, careful selection of emulsifiers and determination of the optimal concentration of Isopropyl 4-hydroxybenzoate are critical steps in the formulation of stable, self-preserving emulsion systems. specialchem.com
Research on Alternatives to Isopropyl 4-hydroxybenzoate and Other Parabens
In response to consumer demand and regulatory scrutiny, significant research has been dedicated to identifying and evaluating effective alternatives to parabens, including Isopropyl 4-hydroxybenzoate. This research encompasses a wide range of both synthetic and natural compounds, with a focus on their antimicrobial efficacy, stability, and compatibility with various formulations. The primary goal is to find preservatives that offer broad-spectrum protection against microbial contamination while maintaining product integrity and safety.
Academic and industrial research has explored numerous compounds as potential replacements for parabens. Among the most prominent synthetic alternatives are phenoxyethanol, sodium benzoate (B1203000), potassium sorbate (B1223678), and benzyl (B1604629) alcohol. These compounds have been investigated for their effectiveness against a range of microorganisms commonly found in cosmetics and pharmaceutical products.
Phenoxyethanol is a widely used preservative known for its broad-spectrum antimicrobial activity against bacteria, yeasts, and mold. regionh.dk Its efficacy is generally stable across a wide pH range, making it a versatile option for various product formulations. regionh.dk
Sodium benzoate and potassium sorbate are organic acid salts that are particularly effective in acidic formulations. mdpi.com Their antimicrobial activity is pH-dependent, with higher efficacy observed at lower pH levels where the undissociated form of the acid predominates. mdpi.com
Benzyl alcohol is another organic alcohol utilized for its preservative properties, demonstrating effectiveness against bacteria and fungi. nih.govijsr.net It is often employed in combination with other preservatives to achieve a broader spectrum of activity. cibtech.org
In addition to synthetic compounds, there has been a growing interest in natural alternatives derived from plants and other natural sources. nih.gov Essential oils, plant extracts, and other natural compounds are being investigated for their inherent antimicrobial properties. nih.gov However, challenges related to their stability, odor, and potential for irritation in formulations are active areas of ongoing research. ijsr.net
Detailed Research Findings: Antimicrobial Efficacy of Paraben Alternatives
The following tables present a summary of research findings on the antimicrobial efficacy of common paraben alternatives. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Phenoxyethanol
| Microorganism | Strain | MIC (%) |
| Pseudomonas aeruginosa | ATCC 9027 | 0.32 |
| Staphylococcus aureus | ATCC 6538 | 0.64 |
| Candida albicans | ATCC 10231 | 0.32 |
| Aspergillus niger | ATCC 16404 | 0.32 |
| Escherichia coli | ATCC 8739 | 0.32 |
Source: UL Prospector, 2015 regionh.dk
Table 2: Minimum Inhibitory Concentration (MIC) of Sodium Benzoate and Potassium Sorbate
| Microorganism | Preservative | MIC (mg/L) |
| Bacillus cereus | Sodium Benzoate | >400 |
| Aspergillus sp. | Sodium Benzoate | >400 |
| Various Bacteria & Fungi | Potassium Sorbate | 100 |
Source: Songklanakarin Journal of Science and Technology, 2022
Note: The efficacy of sodium benzoate and potassium sorbate is highly dependent on the pH of the formulation.
Table 3: Antimicrobial Activity of Benzyl Alcohol
| Microorganism Type | Efficacy |
| Gram-positive bacteria | More active |
| Gram-negative bacteria | Less active |
| Yeast and molds | Active |
Source: Sigma-Aldrich
Note: Benzyl alcohol's efficacy is also pH-dependent, with greater activity in acidic conditions.
Table 4: Synergistic Effect of Preservative Combinations
| Preservative Combination | Observation |
| Methylparaben and Sodium Benzoate | Synergistic effects observed, extending the spectrum of the preservative system. |
Source: CIBTech researchgate.net
Future Research Directions and Unanswered Questions
Elucidating Complex Mechanisms of Action and Biological Interactions
A primary focus of future research is to unravel the intricate mechanisms through which isopropyl 4-hydroxybenzoate (B8730719) interacts with biological systems. While its antimicrobial properties are well-established, its potential to act as an endocrine disruptor remains a subject of investigation. mdpi.comewg.org Studies have suggested that parabens can exhibit weak estrogenic activity by interacting with estrogen receptors. mdpi.com Isopropylparaben, in particular, has been noted to be more strongly estrogenic than some other shorter-chain parabens. ewg.org
Further research is needed to:
Define Receptor Interactions: Precisely map the binding affinities and activation potential of isopropyl 4-hydroxybenzoate and its metabolites with various nuclear receptors, including estrogen and androgen receptors.
Investigate Non-Receptor Mediated Pathways: Explore potential mechanisms of action beyond direct receptor binding, such as interference with enzyme activity or signaling cascades involved in hormone synthesis and metabolism.
Long-Term Environmental Impact and Remediation Strategies
The widespread use of products containing isopropyl 4-hydroxybenzoate leads to its continuous release into the environment, primarily through wastewater. nih.govmdpi.com Its presence has been detected in various environmental matrices, including water, soil, and sludge. nih.gov While some studies suggest that parabens can be degraded in wastewater treatment plants, their persistence and potential for long-term ecological effects warrant further investigation. researchgate.net
Key areas for future environmental research include:
Chronic Ecotoxicity Studies: Conduct long-term studies on a variety of aquatic and terrestrial organisms to assess the subtle, sublethal effects of chronic exposure to low concentrations of isopropyl 4-hydroxybenzoate.
Biodegradation Pathways: Further elucidate the microbial pathways involved in the degradation of isopropyl 4-hydroxybenzoate in different environmental compartments. Understanding these pathways is crucial for developing effective bioremediation strategies. mdpi.com
Advanced Remediation Technologies: Develop and optimize advanced oxidation processes (AOPs), such as photocatalysis and ozonation, for the efficient removal of parabens from contaminated water sources. mdpi.commdpi.comresearchgate.net These technologies aim to mineralize the compounds into less harmful substances. nih.gov
Development of Novel Analogs with Improved Safety Profiles
In response to public and regulatory scrutiny of parabens, there is a growing demand for safer and equally effective preservative alternatives. epilynx.comulprospector.com A promising avenue of research is the design and synthesis of novel analogs of isopropyl 4-hydroxybenzoate with modified structures that retain antimicrobial efficacy while minimizing undesirable biological activities.
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of isopropyl 4-hydroxybenzoate to understand how changes in the alkyl chain or aromatic ring affect both its preservative function and its potential for endocrine disruption.
Computational Modeling: Employ computational toxicology and molecular modeling techniques to predict the toxicological profiles of new analogs before they are synthesized, allowing for a more targeted and efficient design process. scispace.com
Exploring Natural Alternatives: Investigate and characterize natural compounds from sources like plant extracts and essential oils that exhibit broad-spectrum antimicrobial activity and could serve as effective replacements for synthetic preservatives. epilynx.comresearchgate.net
Advanced Analytical Techniques for Trace Analysis and Metabolomics
The ability to detect and quantify trace levels of isopropyl 4-hydroxybenzoate and its metabolites in complex biological and environmental samples is essential for exposure assessment and understanding its metabolic fate. mdpi.com Advances in analytical chemistry are critical for pushing the boundaries of detection and providing a more detailed picture of its journey through the body and the environment.
Future directions for analytical research include:
Enhanced Sensitivity and Specificity: Develop more sensitive and selective analytical methods, such as advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, to detect picogram or even femtogram levels of the compound and its metabolites.
Metabolomics Studies: Utilize untargeted and targeted metabolomics to identify novel biomarkers of exposure and effect. nih.gov This approach can provide insights into the metabolic pathways perturbed by isopropyl 4-hydroxybenzoate exposure, linking it to potential health outcomes. nih.gov
Real-Time Monitoring: Explore the development of sensors and other technologies for the real-time monitoring of parabens in water systems, which could provide early warnings of contamination events.
Comprehensive Risk-Benefit Assessments in Diverse Applications
Isopropyl 4-hydroxybenzoate serves a critical function by preventing microbial contamination in a wide array of products, thereby protecting consumer safety. researchgate.net A comprehensive assessment of its use requires a balanced evaluation of these benefits against its potential risks. nih.gov This involves considering the specific context of its application, including the type of product, the concentration used, and the potential routes and levels of human and environmental exposure.
Future research should aim to:
Refine Exposure Models: Develop more sophisticated models to estimate human and environmental exposure from various sources, incorporating data on product usage patterns and environmental fate.
Integrate 'Omics' Data: Incorporate data from genomics, transcriptomics, proteomics, and metabolomics into risk assessments to provide a more holistic understanding of the potential hazards at a molecular level.
Comparative Analysis: Conduct thorough risk-benefit analyses that compare isopropyl 4-hydroxybenzoate with its potential alternatives. nih.gov This will help to ensure that any replacement preservatives are not only effective but also have a superior safety profile.
The table below summarizes key research findings related to the biological and environmental aspects of Isopropyl 4-hydroxybenzoate.
| Research Area | Key Findings |
| Biological Interactions | Can exhibit weak estrogenic activity and interact with estrogen receptors. mdpi.com The estrogenic activity tends to increase with the length of the alkyl chain. mdpi.com |
| Environmental Fate | Detected in various environmental matrices like water and soil due to widespread use. nih.gov Can be degraded through processes like photolysis and advanced oxidation processes. mdpi.com |
| Alternative Preservatives | Research is ongoing into natural alternatives like plant extracts and essential oils, as well as synthetic options like phenoxyethanol. epilynx.comulprospector.comresearchgate.net |
| Analytical Detection | Advanced methods like LC-MS/MS are used for trace analysis in environmental and biological samples. nih.gov |
| Toxicity | Acute toxicity is low, and it is not considered significantly toxic in short-term and long-term oral studies in animals. nih.gov Dermal application in rats showed potential for skin damage at high doses. mdpi.comnih.gov |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting Isopropyl 4-hydroxybenzoate in complex matrices such as cosmetics?
- Methodological Answer : For precise detection in multi-component systems (e.g., lotions, creams), gas chromatography-tandem mass spectrometry (GC-MS/MS) with solid-phase extraction (SPE) is widely used. Ultrasonic extraction with methanol followed by HLB column purification ensures minimal matrix interference . Reverse-phase HPLC with Kromasil C18 columns (254 nm detection) is also effective for separating Isopropyl 4-hydroxybenzoate from structurally similar parabens .
Q. How can researchers ensure accurate quantification of Isopropyl 4-hydroxybenzoate when co-eluting with other parabens?
- Methodological Answer : Optimize chromatographic conditions using gradient elution protocols. For example, adjusting mobile phase composition (e.g., acetonitrile:water gradients) and column temperature improves resolution. Validation via spike-recovery experiments (80–120% recovery range) and inter-laboratory reproducibility testing (CV% < 5%) is critical . Co-elution challenges can also be mitigated using selective ion monitoring (SIM) in GC-MS/MS .
Q. What key physicochemical properties of Isopropyl 4-hydroxybenzoate influence its stability in experimental conditions?
- Methodological Answer : Stability is governed by its ester group susceptibility to hydrolysis under alkaline conditions (pH > 8). Storage at 4°C in amber glass vials minimizes photodegradation. Log Pow (~3.5) indicates moderate lipophilicity, requiring organic solvents (e.g., methanol) for extraction. No flash point or explosive limits are reported, but thermal decomposition above 200°C necessitates controlled heating .
Advanced Research Questions
Q. How should researchers address conflicting data on enzymatic degradation pathways of Isopropyl 4-hydroxybenzoate in microbial studies?
- Methodological Answer : Contradictions in biodegradation pathways (e.g., hydroxylation vs. ester cleavage) require enzyme specificity assays. For instance, 4-hydroxybenzoate 1-hydroxylase from Candida parapsilosis shows strict substrate specificity for 4-hydroxybenzoate derivatives but may uncouple NADH oxidation in the presence of analogs . Use HPLC and oxygen consumption assays to distinguish between coupled hydroxylation and uncoupled peroxide formation .
Q. What methodological considerations are critical when applying read-across approaches for toxicological profiling of Isopropyl 4-hydroxybenzoate?
- Methodological Answer : Grouping/read-across requires structural similarity (e.g., shared ester functional groups, alkyl chain length) and metabolic pathway alignment. For example, cross-referencing with methyl- or propyl-parabens (similar hydrolysis products) can infer estrogenic activity. Validate via QSAR models and in vitro assays (e.g., Ames test for mutagenicity) .
Q. What strategies optimize chromatographic resolution when analyzing Isopropyl 4-hydroxybenzoate alongside structurally similar preservatives?
- Methodological Answer : Column selection is paramount: Kromasil C18 (5 µm, 250 mm × 4.6 mm) achieves baseline separation of 17 parabens. Adjusting pH to 3.5 (using formic acid) enhances peak symmetry. For GC-MS/MS, optimize ionization parameters (e.g., electron energy 70 eV) and employ MRM transitions (e.g., m/z 179 → 121 for Isopropyl 4-hydroxybenzoate) .
Q. How do regulatory restrictions on parabens impact experimental design for long-term safety assessments?
- Methodological Answer : EU bans on isopropyl parabens in children’s products (0.19% w/w limit) necessitate low-concentration detection limits (e.g., 0.1 ppm via LC-MS). Longitudinal studies must simulate real-world exposure by incorporating metabolite tracking (e.g., 4-hydroxybenzoic acid in urine) and dermal absorption models (e.g., porcine skin assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
